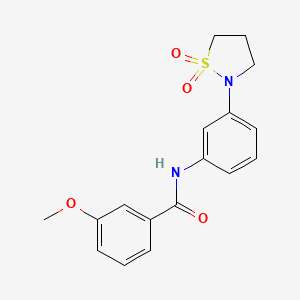

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-16-8-2-5-13(11-16)17(20)18-14-6-3-7-15(12-14)19-9-4-10-24(19,21)22/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWNTPKCGJCYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Antimicrobial Applications

Antimicrobial resistance is a growing concern, prompting the search for novel compounds with effective antimicrobial properties. Research has demonstrated that derivatives of benzamide, including N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide, exhibit significant antimicrobial activity against a range of pathogens.

Case Study: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of synthesized benzamide derivatives against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N25 | 2.65 | Staphylococcus aureus |

The findings suggest that modifications to the benzamide structure can enhance antimicrobial potency, making it a promising candidate for further development in treating infections caused by resistant strains .

Anticancer Applications

The anticancer potential of this compound has also been explored extensively. Compounds with similar structures have shown effectiveness against various cancer cell lines, indicating their potential as therapeutic agents.

Case Study: Anticancer Activity Assessment

In vitro studies have assessed the cytotoxic effects of synthesized compounds on human colorectal cancer cell lines (HCT116). The Sulforhodamine B (SRB) assay was utilized to determine the half-maximal inhibitory concentration (IC50) values.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard (5-FU) | 9.99 | HCT116 |

The results indicated that certain compounds exhibited greater cytotoxicity than the standard drug 5-Fluorouracil, highlighting their potential as effective anticancer agents .

Mechanistic Insights

Investigations into the mechanisms of action of these compounds have revealed that they may inhibit key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that compounds targeting dihydrofolate reductase (DHFR) can effectively disrupt folate metabolism in cancer cells, leading to reduced growth and increased apoptosis .

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The isothiazolidin dioxide group may enhance solubility (via sulfone polarity) compared to lipophilic tert-butyl (5g) or chroman (31b) substituents.

Structure-Activity Relationships (SAR)

Physicochemical and Spectral Data

Key Observations :

- The target compound’s 1H NMR would show distinct shifts for the isothiazolidin protons (δ 3.5–4.5) and sulfone resonances.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 336.37 g/mol

The presence of the isothiazolidine moiety is significant, as it is often linked to various biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of isothiazolidine compounds possess antimicrobial properties. The specific compound has shown effectiveness against certain bacterial strains, although detailed studies are needed to quantify this activity.

- Inhibition of Ion Channels : Similar compounds have demonstrated inhibitory effects on voltage-gated potassium channels (Kv channels), which are crucial for various physiological processes. For instance, related analogs have been reported to exhibit potent inhibitory activity against Kv1.3 channels, which are implicated in autoimmune diseases .

- Cytotoxicity : Toxicological assessments reveal that the compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells (PBMCs), suggesting a favorable safety profile for potential therapeutic applications .

The mechanisms underlying the biological activities of this compound may involve:

- Ion Channel Modulation : By inhibiting specific ion channels like Kv1.3, the compound may alter cellular excitability and signaling pathways involved in inflammation and immune response.

- Reactive Oxygen Species (ROS) Scavenging : Compounds with similar structures have been noted for their ability to scavenge ROS, thereby potentially mitigating oxidative stress-related damage in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and analogs:

- In Vitro Studies : A study evaluating the synthesis and biological activity of isothiazolidine derivatives found that certain analogs exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

- Toxicological Assessments : In a study assessing the safety profile of various benzamide derivatives, it was found that this compound displayed minimal toxicity in mammalian cell lines at concentrations up to 100 µM .

- Pharmacological Applications : Research into similar compounds has suggested potential applications in treating autoimmune disorders due to their ability to modulate immune responses through ion channel inhibition .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring via nucleophilic substitution or coupling reactions. Key steps include:

- Amidation : Coupling 3-methoxybenzoic acid derivatives with the aminophenyl-isothiazolidine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Oxidation : Introducing the dioxidoisothiazolidinyl group using hydrogen peroxide or other oxidizing agents under controlled pH (6–8) to prevent over-oxidation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: methanol/water) to isolate the final product. Yield optimization requires precise temperature control (40–60°C for amidation) and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm the absence of unreacted precursors (e.g., methoxy group at δ 3.8–4.0 ppm; aromatic protons in the 6.5–8.0 ppm range) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What in vitro assays are commonly employed to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Dose-response studies using recombinant enzymes (e.g., kinases, proteases) to determine IC₅₀ values. Fluorescence-based or colorimetric substrates (e.g., ADP-Glo™ for kinases) .

- Cell Viability Assays : MTT or CellTiter-Glo® in relevant cell lines (e.g., cancer models) to assess cytotoxicity and therapeutic potential .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to measure binding affinity (Kᵢ) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay Validation : Include positive controls (e.g., known inhibitors) and orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) to confirm target engagement .

- Cell Line Authentication : STR profiling to ensure genetic consistency and avoid cross-contamination artifacts .

- Solubility Optimization : Use DMSO stocks with <0.1% final concentration or co-solvents (e.g., cyclodextrins) to mitigate aggregation in cell-based assays .

Q. What strategies are recommended for optimizing the reaction conditions of a low-yielding step in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps or switch to microwave-assisted synthesis to enhance reaction rates .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to improve solubility of intermediates .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized species) and adjust stoichiometry of oxidizing agents .

Q. What computational methods are utilized to predict the binding interactions between this compound and its biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., kinase ATP-binding pockets) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .

- Free Energy Calculations : MM/PBSA or MM/GBSA to estimate binding free energy and guide structure-activity relationship (SAR) studies .

Q. How can the stability of this compound under various pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound at 40–60°C in buffers (pH 1–10) for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the amide bond at acidic pH) .

- Light Exposure Testing : Use ICH Q1B guidelines with UV/vis spectroscopy to detect photodegradation .

- Lyophilization Stability : Assess powder stability at −20°C vs. 25°C with periodic NMR/HPLC checks over 6 months .

Q. What experimental approaches are used to resolve conflicting data regarding the compound's mechanism of action in different cell lines?

- Methodological Answer :

- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., kinase X) to confirm on-target vs. off-target effects .

- Pathway Analysis : Phosphoproteomics (LC-MS/MS) or RNA-seq to map signaling pathway activation/inhibition .

- Metabolomic Profiling : Track changes in key metabolites (e.g., ATP, NADH) via LC-MS to differentiate cytotoxic vs. cytostatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.